molecular formula C4H5BrN2O2 B1518721 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid amide CAS No. 1030613-69-4

3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid amide

Cat. No.: B1518721
CAS No.: 1030613-69-4
M. Wt: 193 g/mol
InChI Key: NVMBOQJWLFNIMK-UHFFFAOYSA-N
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Description

3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid amide is a chemical compound with the molecular formula C4H5BrN2O2 and a molecular weight of 193.00 g/mol. This compound belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring structure. Isoxazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid amide typically involves the cyclization of propargylic alcohols with N-protected hydroxylamines. This reaction can be catalyzed by p-tosylalcohol (TSA) and followed by tetrabutylammonium fluoride (TBAF) mediated detosylation. The cyclization process results in the formation of the isoxazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The choice of catalysts and reaction conditions can vary based on the desired scale and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid amide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid amide has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases, such as cancer and inflammation.

  • Industry: This compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid amide exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary based on the biological system and the specific activity being studied.

Comparison with Similar Compounds

  • 3-Bromo-5-cyclohexyl-4,5-dihydroisoxazole

  • 3-Bromo-5-phenyl-4,5-dihydroisoxazole

  • 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole

  • 3-Isopropyl-4,5-dihydroisoxazole

Uniqueness: 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid amide is unique due to its specific substitution pattern on the isoxazole ring, which can influence its reactivity and biological activity compared to other isoxazole derivatives.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-bromo-4,5-dihydro-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2O2/c5-3-1-2(4(6)8)9-7-3/h2H,1H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMBOQJWLFNIMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656832
Record name 3-Bromo-4,5-dihydro-1,2-oxazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030613-69-4
Record name 3-Bromo-4,5-dihydro-1,2-oxazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate (6.2 g, 28 mmol) and a solution of 2M ammonia in MeOH (56 mL) was stirred at room temperature for 1-2 h. Volatile materials were removed in vacuo to give the crude title compound as a white solid.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
56 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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